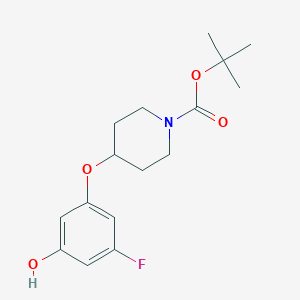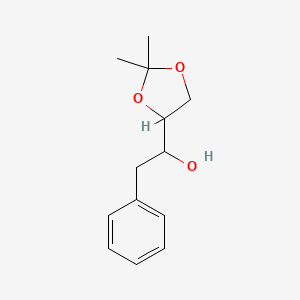
(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol is a chemical compound that belongs to the class of glycerol derivatives It is characterized by the presence of a benzyl group and an isopropylidene group attached to the glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol typically involves the protection of the glycerol hydroxyl groups followed by benzylation. One common method includes the use of isopropylidene acetone to protect the glycerol, followed by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize efficiency and minimize costs. Purification steps such as distillation or recrystallization are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Scientific Research Applications
(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol involves its interaction with various molecular targets. The benzyl group can interact with hydrophobic pockets in enzymes or receptors, while the glycerol backbone may participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol can be compared with other glycerol derivatives such as:
Glycerol: The parent compound, which lacks the benzyl and isopropylidene groups.
1,2,3-Trihydroxypropane: Another glycerol derivative with different functional groups.
Benzyl alcohol: A simpler compound with only the benzyl group attached to a hydroxyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-phenylethanol |
InChI |
InChI=1S/C13H18O3/c1-13(2)15-9-12(16-13)11(14)8-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3 |
InChI Key |
FFKVHXYMWXJVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C(CC2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


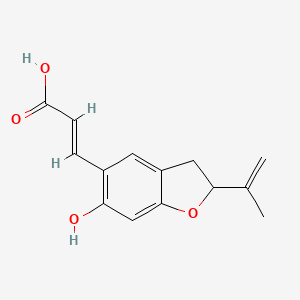
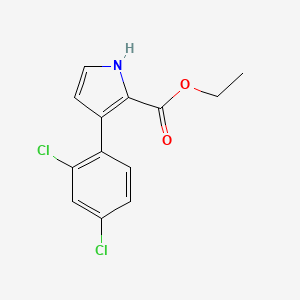
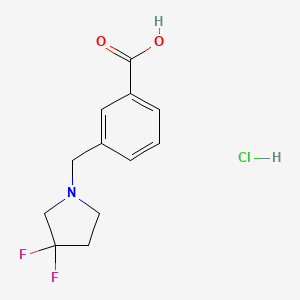
![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
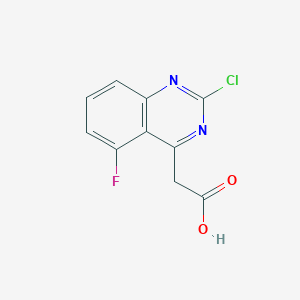
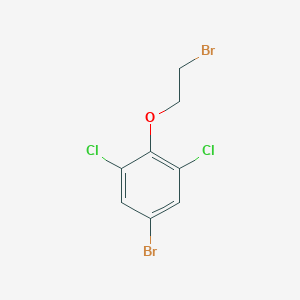
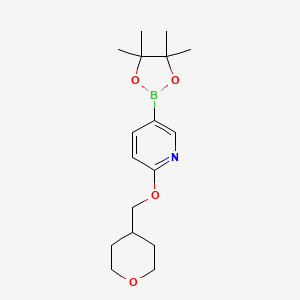
![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)
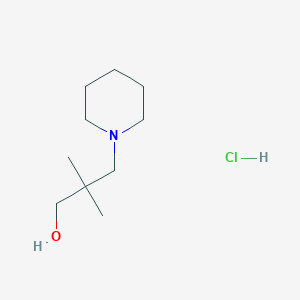
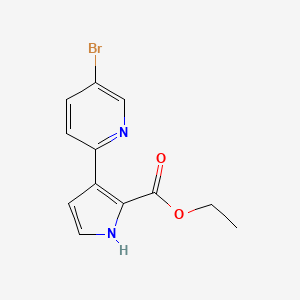
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)
